molecular formula C13H12O B3053095 1-(2-Methylnaphthalen-1-YL)ethanone CAS No. 50878-45-0

1-(2-Methylnaphthalen-1-YL)ethanone

Cat. No.: B3053095
CAS No.: 50878-45-0
M. Wt: 184.23 g/mol
InChI Key: KFTUKCVZQBDUEY-UHFFFAOYSA-N
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Description

1-(2-Methylnaphthalen-1-yl)ethanone is a naphthalene-derived ketone featuring a methyl group at position 2 and an acetyl group at position 1 of the naphthalene ring. Its molecular formula is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol. The compound's structure combines the aromatic stability of naphthalene with the electron-withdrawing acetyl group, influencing its reactivity and physical properties. While direct spectroscopic data for this compound are absent in the provided evidence, analogs such as 1-(naphthalen-2-yl)ethanone (TLC: Rf = 0.45; δ 2.71 ppm for acetyl protons in ¹H-NMR) suggest similar behavior .

Properties

IUPAC Name

1-(2-methylnaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTUKCVZQBDUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546020
Record name 1-(2-Methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50878-45-0
Record name 1-(2-Methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Positional Isomers: 1-(Naphthalen-1-yl)ethanone vs. 1-(Naphthalen-2-yl)ethanone

  • 1-(Naphthalen-2-yl)ethanone (CAS: Not provided) differs in the acetyl group's position (naphthalene position 2 vs. 1). This positional shift alters electronic distribution, leading to distinct NMR profiles. For example, 1-(naphthalen-2-yl)ethanone exhibits a singlet at δ 2.71 ppm for the acetyl group, with aromatic protons spanning δ 7.54–8.45 ppm .
  • Impact of Methyl Substitution: The 2-methyl group in 1-(2-methylnaphthalen-1-yl)ethanone increases steric hindrance and may elevate boiling points compared to non-methylated analogs, as seen in methylnaphthalene derivatives (e.g., 2-methylnaphthalene boils at 241–245°C vs. 218°C for naphthalene) .

Hydroxy-Substituted Analogs: 1-(1-Hydroxy-2-naphthalenyl)ethanone

  • 1-(1-Hydroxy-2-naphthalenyl)ethanone (CAS: 711-79-5) introduces a hydroxyl group at position 1, enhancing polarity and enabling hydrogen bonding. This modification increases solubility in polar solvents and alters reactivity (e.g., participation in Schiff base formation, as seen in ) .
  • Biological Activity: Hydroxy-substituted ethanones, such as those in Schiff bases (), demonstrate antibacterial activity against E. coli and antioxidant properties via DPPH radical scavenging. Such activities may differ in this compound due to the absence of hydroxyl groups .

Heterocyclic Analogs: 1-(2-Methyl-1-benzothien-3-yl)ethanone

  • 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS: 16810-19-8) replaces the naphthalene ring with a benzothiophene system. The sulfur atom in benzothiophene increases electron density and may enhance stability under acidic conditions. This structural variation also impacts UV-Vis absorption spectra and biological target interactions .

Spectroscopic and Physical Properties

Compound Molecular Formula Key ¹H-NMR Features (δ, ppm) Key Applications/Activities Reference
This compound C₁₃H₁₂O Acetyl: ~2.6–2.8 (s); aromatic: 7.5–8.5* Synthetic intermediate; potential pharmacological precursor Inferred
1-(Naphthalen-2-yl)ethanone C₁₂H₁₀O 2.71 (s, 3H); aromatic: 7.54–8.45 Organic synthesis; UV-Vis studies
1-(1-Hydroxy-2-naphthalenyl)ethanone C₁₁H₁₀O₂ Hydroxyl: ~5.5 (broad); acetyl: ~2.6 Antioxidant/antibacterial agents
1-(2-Methyl-1-benzothien-3-yl)ethanone C₁₁H₁₀OS Acetyl: ~2.5 (s); benzothiophene: 7.0–7.8 Heterocyclic drug development

*Inferred from analogous naphthalene derivatives .

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